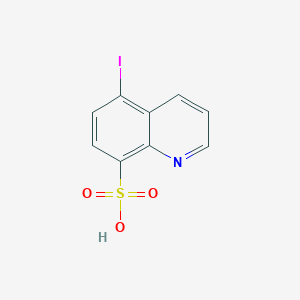

5-Iodoquinoline-8-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

803634-97-1 |

|---|---|

Molecular Formula |

C9H6INO3S |

Molecular Weight |

335.12 g/mol |

IUPAC Name |

5-iodoquinoline-8-sulfonic acid |

InChI |

InChI=1S/C9H6INO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |

InChI Key |

CPRCQMSVBMQOEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 5 Iodoquinoline 8 Sulfonic Acid

Classical Synthetic Routes and Their Mechanistic Elucidation

The introduction of a sulfonic acid group onto the quinoline (B57606) ring is a primary step in one of the main synthetic pathways. Quinoline undergoes electrophilic substitution reactions, primarily in the benzene (B151609) ring, under vigorous conditions. uop.edu.pk

The sulfonation of quinoline with fuming sulfuric acid (oleum) at elevated temperatures yields a mixture of products. uop.edu.pk The regioselectivity of this reaction is highly dependent on the reaction temperature. For instance, sulfonation with oleum (B3057394) at 92°C gives mainly quinoline-8-sulfonic acid. uomustansiriyah.edu.iq At higher temperatures, such as 220°C, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is typically formed. uop.edu.pk

The mechanism involves the electrophilic attack of sulfur trioxide (SO₃), the active species in fuming sulfuric acid, on the electron-rich benzene portion of the quinoline ring. In the strongly acidic medium, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack, thereby directing the substitution to the benzene ring, favoring the 5- and 8-positions. pjsir.org

Table 1: Temperature Effects on Quinoline Sulfonation

| Temperature | Primary Product(s) | Reference |

| 92°C | Quinoline-8-sulfonic acid | uomustansiriyah.edu.iq |

| 220°C | Mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid | uop.edu.pk |

Iodination of the quinoline ring system can be achieved through various protocols. For the synthesis of the 5-iodo derivative, electrophilic iodination is the most relevant method. Similar to sulfonation, direct halogenation of quinoline in a strong acid medium occurs on the benzene ring. pjsir.org

One established method involves heating quinoline with iodine in the presence of concentrated sulfuric acid and a silver sulfate (B86663) promoter at temperatures between 150-200°C. pjsir.org This reaction produces a mixture of 5-iodoquinoline (B175257) and 8-iodoquinoline. The reaction proceeds via an electrophilic attack on the quinolinium cation by a positively charged iodine species (I⁺). pjsir.org Further iodination of 5-iodoquinoline under these conditions can lead to 5,8-diiodoquinoline, indicating that the 8-position remains reactive after initial iodination at the 5-position. pjsir.org

The synthesis of 5-Iodoquinoline-8-sulfonic acid logically proceeds by combining the two aforementioned reactions in a stepwise manner. There are two primary plausible routes:

Sulfonation followed by Iodination: This is a common strategy where quinoline is first sulfonated to produce quinoline-8-sulfonic acid. This intermediate, which now possesses a deactivating sulfonic acid group at the 8-position, is then subjected to iodination. The sulfonic acid group directs the incoming electrophile (iodine) to the 5-position of the quinoline ring.

Iodination followed by Sulfonation: In this alternative route, quinoline is first iodinated to form 5-iodoquinoline. This intermediate is then sulfonated. The iodine atom at the 5-position will influence the position of the incoming sulfonic acid group, directing it to the 8-position.

A related synthesis for 8-hydroxy-7-iodoquinoline-5-sulfonic acid involves the sequential sulfonation and iodination of 8-hydroxyquinoline (B1678124), highlighting the utility of this stepwise functionalization strategy. fordham.edu

Modern Advancements in Synthesis and Green Chemistry Principles

Recent research has focused on developing more sustainable and efficient methods for the synthesis of quinoline derivatives, moving away from harsh reagents and high temperatures. These modern approaches emphasize green chemistry principles such as the use of non-toxic catalysts, solvent-free conditions, and improved energy efficiency.

Mechanochemistry, which involves inducing reactions by mechanical force (grinding, milling, or kneading), represents a significant advancement in green synthesis by minimizing or eliminating the need for solvents.

A study on the synthesis of co-crystals of a related compound, 8-hydroxy-7-iodoquinoline-5-sulfonic acid, with sulfamethoxazole (B1682508) demonstrated the feasibility of using mechanochemical methods. ajol.info The co-crystals were successfully produced by mixing, grinding, and kneading the active pharmaceutical ingredients, with kneading providing the highest yield. ajol.info This suggests that the production of quinoline-sulfonic acid derivatives can be achieved through processes that significantly reduce solvent use and pollution. ajol.info Furthermore, a solvent-free mechanosynthesis of polysubstituted 1,2-dihydroquinolines has been developed using ball-milling, which can then be transformed into quinoline derivatives, showcasing the potential of this green technique for the core quinoline structure. nih.gov An iodine-mediated solvent-free mechanochemical process has also been developed for the synthesis of multi-substituted quinolines. researchgate.net

Table 2: Comparison of Mechano-synthesis Techniques for a Related Quinoline Derivative

| Method | Relative Yield | Key Advantage | Reference |

| Mixing | Lower | Simple | ajol.info |

| Grinding | Moderate | Effective mixing | ajol.info |

| Kneading | Highest | High yield, solvent-minimal | ajol.info |

The use of advanced catalysts has revolutionized the synthesis of quinoline derivatives, offering milder reaction conditions, higher yields, and greater selectivity. researchgate.net For the functionalization of the quinoline core, several catalytic systems have been explored.

While a direct catalytic synthesis for this compound is not widely reported, related catalyst-assisted reactions demonstrate the potential for future optimization. For example, copper(I)-catalyzed C-H sulfonylation at the 5-position of 8-aminoquinolines has been successfully developed, showing high regioselectivity. acs.org This highlights the potential of using transition metals to direct functionalization to specific sites on the quinoline ring.

Furthermore, various Brønsted and Lewis acid catalysts have been employed to improve classical reactions like the Friedländer synthesis of quinolines. researchgate.net Sulfonic acid-functionalized catalysts, including ionic liquids and silica-based systems, have been shown to be highly efficient, often reusable, and can be used in greener solvents like water or under solvent-free conditions. researchgate.netacademie-sciences.fracs.org These catalytic methods represent a significant step towards more sustainable and efficient production of complex quinoline derivatives. tandfonline.com

Sustainable Reaction Conditions and Solvent Minimization

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives, including the formation of structures involving this compound. A key strategy in achieving sustainability is the use of mechanosynthesis, a solvent-free method that relies on mechanical force to initiate chemical reactions.

Research has demonstrated the successful preparation of co-crystals of 8-hydroxy-7-iodoquinoline-5-sulfonic acid (a closely related and often studied precursor or analogue) with sulfamethoxazole using these green principles. ug.edu.ghiitkgp.ac.in The process involves combining the active pharmaceutical ingredients (APIs) through methods such as mixing, grinding, and kneading. ug.edu.gh This approach not only minimizes solvent waste but also represents a more environmentally benign pathway to novel crystalline materials. ug.edu.ghiitkgp.ac.in Further sustainable approaches include the use of microwave reactors, which can accelerate reaction times and improve energy efficiency compared to conventional heating methods. nih.gov While some syntheses are performed at room temperature, which reduces energy consumption, they may still employ solvents like anhydrous acetonitrile (B52724). nih.gov

Functionalization and Derivatization for Tailored Ligand Architectures

The quinoline scaffold of this compound is a versatile platform for chemical modification. By altering its functional groups—namely the sulfonic acid and hydroxyl moieties—researchers can develop a library of derivatives with fine-tuned electronic and steric properties. These modifications are crucial for creating tailored ligands for metal chelation, biological targeting, and the construction of advanced materials.

Synthesis of Sulfonamide Derivatives

A primary strategy for derivatizing this compound is the conversion of its sulfonic acid group into a sulfonamide. This is typically achieved in a two-step process. First, the sulfonic acid is converted to a more reactive intermediate, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, by reacting it with chlorosulfonic acid. nih.govresearchgate.netresearchgate.net

This sulfonyl chloride intermediate is then reacted with a diverse range of primary or secondary amines to yield the corresponding sulfonamides. researchgate.netresearchgate.net Studies have reported the synthesis of a variety of novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives by reacting the sulfonyl chloride with different secondary amines, aromatic amines, glycine, and hydrazine (B178648) hydrate. researchgate.netresearchgate.net For instance, reactions with amines containing acetylene (B1199291) moieties have been successfully carried out in anhydrous acetonitrile at room temperature to produce sulfonamides with potential applications in further click-chemistry modifications. nih.gov The resulting sulfonamide derivatives often exhibit enhanced biological properties compared to the parent sulfonic acid, which is sometimes attributed to improved membrane permeability.

| Reactant Amine | Resulting Derivative Class | Reaction Conditions | Reference |

|---|---|---|---|

| Secondary Amines (e.g., Piperidine) | N-Substituted Sulfonamides | Dry MeOH, concentrated in vacuo | researchgate.netresearchgate.net |

| Aromatic Amines | N-Aryl Sulfonamides | Heating | researchgate.net |

| Amines with Acetylene Moiety (e.g., Propargylamines) | Acetylene-Substituted Sulfonamides | Anhydrous acetonitrile, room temperature | nih.gov |

| Hydrazine Hydrate | Sulfonyl Hydrazides | Not specified | researchgate.netresearchgate.net |

Modifications to Hydroxyl and Sulfonic Acid Moieties

Beyond the formation of sulfonamides, both the hydroxyl and sulfonic acid groups on the quinoline ring can be chemically altered. The sulfonic acid group's conversion to sulfonyl chloride is a key modification that opens the door to a wide range of nucleophilic substitution reactions. nih.govresearchgate.net During mass spectrometry analysis using electrospray ionization (ESI), this sulfonyl chloride has been observed to hydrolyze back to the original 8-hydroxyquinoline-5-sulfonic acid. nih.gov

The hydroxyl group at the 8-position is also a target for modification. For example, O-methylation of 8-hydroxyquinoline has been performed under anhydrous conditions using sodium hydride in a DMF solution. nih.gov This modification protects the hydroxyl group, allowing for selective reactions at other positions on the molecule. The resulting 8-methoxyquinoline (B1362559) can then undergo sulfonation to produce 8-methoxyquinoline-5-sulfonyl chloride, which serves as a precursor for a different class of sulfonamide derivatives. nih.gov These modifications are critical for systematically studying structure-activity relationships and developing compounds with specific functionalities.

Preparation of Co-crystals and Adducts for Advanced Applications

The ability of this compound and its analogues to form multi-component crystalline structures, such as co-crystals and metal adducts, is of significant interest for advanced applications. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions.

A notable example is the mechano-synthesis of a co-crystal containing 8-hydroxy-7-iodoquinoline-5-sulfonic acid and the antibiotic sulfamethoxazole. ug.edu.ghiitkgp.ac.in This solvent-free grinding technique produces a new solid-state form with potentially different physicochemical properties than the individual components. ug.edu.gh Such co-crystals are investigated to improve drug properties or to create novel materials. ug.edu.gh

Furthermore, the quinoline scaffold, particularly with the 8-hydroxy group, is a powerful chelating agent capable of forming stable complexes (adducts) with various metal ions. acs.orgsigmaaldrich.com The formation of these metal complexes is a cornerstone of its application in analytical chemistry, such as for the colorimetric determination of ferric iron. acs.orgsigmaaldrich.com The fluorescence properties of these metal complexes are also utilized in chromatographic applications and for the development of chemical sensors. acs.org

| Component 1 | Component 2 | Resulting Form | Synthesis Method | Reference |

|---|---|---|---|---|

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Sulfamethoxazole | Co-crystal | Mechanosynthesis (mixing, grinding, kneading) | ug.edu.ghiitkgp.ac.in |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Gallium(III) | Metal Complex/Adduct | Complex formation in solution | acs.org |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Iron(III) | Metal Complex/Adduct | Complex formation for spectrophotometric determination | sigmaaldrich.com |

Coordination Chemistry and Metal Complexation of 5 Iodoquinoline 8 Sulfonic Acid

Ligand Architecture and Chelation Modes in Metal Complex Formation

The specific arrangement of functional groups in 5-Iodoquinoline-8-sulfonic acid dictates how it interacts with metal ions, defining its role as a ligand in the formation of coordination complexes.

This compound, like other 8-hydroxyquinoline (B1678124) derivatives, functions as a potent bidentate chelating agent. nih.gov Chelation primarily involves two key sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group (in its deprotonated, quinolinolate form). nih.govresearchgate.net These two atoms coordinate with a single metal ion to form a stable five-membered chelate ring. This bidentate "oxine" moiety is a recurring structural motif in the coordination chemistry of this ligand class. researchgate.net The formation of these stable complexes is a defining characteristic, making such compounds effective reagents for metal ion detection and sequestration.

Derivatives of 8-hydroxyquinoline are known to be effective chelators for various metal ions, including iron(III), copper(II), and aluminum(III). researchgate.netsemanticscholar.org The stability of the resulting complexes can, however, be influenced by factors such as pH. nih.gov

The hydroxyl and sulfonic acid groups are critical to the ligand's coordination behavior. The electron-withdrawing nature of the sulfonic acid group at the 5-position increases the acidity of the hydroxyl group at the 8-position. nih.gov This enhanced acidity facilitates the deprotonation of the hydroxyl group, making the ligand more available for chelation, particularly at or near neutral pH. nih.gov

Beyond its electronic influence, the sulfonic acid group itself can participate directly in coordination. The sulfonate group (–SO₃⁻) is a versatile coordinator, capable of binding to metal ions in several ways. It can act as a monodentate ligand or as a bridging ligand, linking multiple metal centers. For instance, in a barium(II) complex with a related ligand, each sulfonate group was found to bridge three neighboring Ba²⁺ ions, contributing to the formation of a three-dimensional network. researchgate.net This bridging capability allows for the construction of complex coordination polymers. researchgate.net Furthermore, the presence of the sulfonic acid group significantly improves the water solubility of the ligand and its metal complexes. nih.govsolubilityofthings.com

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in the metal complexes of this compound and its analogs is determined through various analytical techniques, primarily X-ray crystallography and various forms of spectroscopy.

Single-crystal X-ray diffraction provides definitive insights into the solid-state structures of these metal complexes, revealing coordination numbers, geometries, and intermolecular interactions. Studies on related 8-hydroxyquinoline sulfonates show a remarkable diversity in coordination environments depending on the metal ion.

For example, the crystal structure of a complex with barium(II) revealed a nine-coordinate Ba²⁺ ion with a monocapped antiprismatic geometry. researchgate.net In this structure, the barium ion is coordinated by the chelating nitrogen and oxygen atoms of the oxine ring, four oxygen atoms from three different sulfonate groups, and three water molecules. researchgate.net In contrast, complexes with lead(II) have been shown to adopt different geometries, including an eight-coordinate square antiprismatic geometry and a six-coordinate pentagonal pyramidal geometry. tandfonline.com A bismuth(III) complex with 7-iodo-8-quinolinol-5-sulfonic acid ligands was found to have a 6-coordinate, distorted octahedral geometry. escholarship.org

Table 1: Examples of Coordination Environments in Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Ligand | Coordination Number | Geometry | Source(s) |

|---|---|---|---|---|

| Ba²⁺ | 8-hydroxy-7-iodoquinoline-5-sulfonate | 9 | Monocapped antiprismatic | researchgate.net |

| Sr²⁺ | 8-hydroxy-7-iodoquinoline-5-sulfonate | 7 | Pentagonal–bipyramidal | researchgate.net |

| Pb²⁺ | 8-quinolinol | 8 | Square antiprismatic | tandfonline.com |

| Pb²⁺ | 8-quinolinol / 8-quinolinolate | 6 | Pentagonal pyramidal | tandfonline.com |

These structures are often further stabilized by extensive hydrogen bonding involving the sulfonate oxygen atoms and coordinated or uncoordinated water molecules, as well as by π–π stacking interactions between the quinoline ring systems. researchgate.nettandfonline.comnih.gov

While crystallography reveals static solid-state structures, spectroscopic methods are essential for studying ligand-metal interactions in solution.

UV-Visible Spectrophotometry: This technique is widely used to monitor the formation of metal complexes. researchgate.net The coordination of the ligand to a metal ion alters the electronic structure of the quinoline ring system, leading to shifts in the absorption bands, which can be used to study the stoichiometry and stability of the complexes. acs.org

Fluorescence Spectroscopy: Many 8-hydroxyquinoline derivatives are weakly fluorescent on their own, but their metal complexes, particularly with ions like Al³⁺ and Zn²⁺, can exhibit significantly enhanced fluorescence. researchgate.netacs.org This property is the basis for their use as fluorescent sensors for metal ion detection. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can confirm metal complexation by detecting shifts in the characteristic frequencies of the functional groups involved in binding. uantwerpen.beresearchgate.net For instance, changes in the vibrational modes of the C-O (hydroxyl), C=N (quinoline ring), and S-O (sulfonate) bonds provide direct evidence of their participation in coordination. uantwerpen.beresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions such as Cu²⁺ and Fe³⁺, EPR spectroscopy is a powerful tool to probe the coordination environment and the nature of the metal-ligand bond. semanticscholar.org

Thermodynamics and Kinetics of Complex Formation

Understanding the thermodynamics and kinetics of complex formation is crucial for predicting the stability and reactivity of metal complexes in solution. Thermodynamic parameters, such as stability constants (log β), quantify the strength of the metal-ligand interaction, while kinetic studies provide information on the rates and mechanisms of the formation and dissociation reactions. researchgate.netdokumen.pub

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxy-7-iodoquinoline-5-sulfonic acid (Ferron) |

| 8-hydroxyquinoline (Oxine) |

| 8-quinolinol |

| Aluminum(III) |

| Barium(II) |

| Bismuth(III) |

| Cerium(IV) |

| Copper(II) |

| Iron(III) |

| Lead(II) |

| Strontium(II) |

| Zinc(II) |

| Water |

Determination of Stability Constants with Various Metal Ions (e.g., Fe(III), Ce(IV), Ga(III), Cu(II))

The stability of the metal complexes formed by this compound is a crucial aspect of its coordination chemistry. The stability constants, which quantify the equilibrium of complex formation, have been determined for various metal ions using techniques such as potentiometry and spectrophotometry.

Iron(III): this compound, also known as ferron, is a well-established reagent for the colorimetric determination of ferric iron. nih.govacs.org This application is predicated on the formation of a stable, colored complex. The interaction between Fe(III) and ferron has been a subject of numerous studies to understand the stoichiometry and stability of the resulting complexes. acs.orgpsu.edu

Cerium(IV): The complexation of this compound with Cerium(IV) has also been investigated. globalauthorid.com While detailed thermodynamic stability data in the literature is noted as being scarce, the formation of intermediate complexes during the oxidation of the ligand by Ce(IV) has been studied spectrophotometrically. researchgate.net These studies provide insights into the kinetic and thermodynamic characteristics of the Ce(IV)-ferron complexes. researchgate.net

Gallium(III): The complex formation of Gallium(III) with this compound has been a subject of analytical studies. Research has been conducted on the conditions for the formation of the Ga(III)-ferron complex and its spectrophotometric properties. acs.org

Copper(II): The physicochemical properties of the complex formed between Cu(II) and ferron have been studied to understand their structure and stability. acs.org Like other divalent and trivalent metal ions, Cu(II) forms a stable chelate with this compound. The broader class of 8-hydroxyquinoline derivatives, including the sulfonic acid forms, are known to form stable complexes with a wide range of metal ions. nih.gov

Interactive Data Table: Stability Constants of Metal Complexes with 8-Hydroxyquinoline Derivatives

While specific stability constant values for this compound with all the mentioned ions are not uniformly available in a single source, the following table provides an illustrative compilation based on related 8-hydroxyquinoline sulfonic acid systems.

| Metal Ion | Ligand System | Log K (Stability Constant) | Method |

| Indium(III) | 8-quinolinol-5-sulfonic acid | log K(ML) = 6.53 | Spectrometry |

| Indium(III) | 8-quinolinol-5-sulfonic acid | log K(MHL) = 3.51 | Spectrometry |

Note: This table is representative of the types of stability constants determined for similar ligands and is not exhaustive for this compound specifically.

Kinetic Studies of Complexation Reactions

Kinetic studies provide valuable information on the rates and mechanisms of complex formation. For derivatives of 8-quinolinol, these studies often reveal multi-step reaction pathways.

For instance, the kinetic analysis of the interaction between indium(III) and 8-quinolinol-5-sulfonic acid identified three distinct reaction paths involving different protonated forms of the ligand and hydrolyzed forms of the metal ion. nih.gov The second-order rate constants for these pathways were determined, shedding light on the reactivity of the different species in solution. nih.gov

Kinetic measurements have also been crucial in comparing the complex formation of different chromogens with Fe(III). psu.edu Such studies have shown that the formation of the Fe(II)-bathophenanthrolinedisulfonate complex reaches equilibrium more slowly than the ferric complexes with reagents like ferron. psu.edu The kinetics of complex formation can be influenced by the presence of other ligands, as demonstrated by the effect of nitrilotriacetic acid (NTA) on the formation of the Fe(II)-BPT complex. psu.edu

Redox Chemistry of Metal Complexes

The redox chemistry of metal complexes with this compound is an area of interest, particularly concerning the electron transfer processes that can occur upon complexation.

Electron Transfer Mechanisms in Complexation Processes

The mechanisms of electron transfer in the reactions of metal complexes can be broadly categorized as either outer-sphere or inner-sphere. dokumen.pub In an outer-sphere mechanism, the coordination shells of the reactants remain intact during the electron transfer event. In an inner-sphere mechanism, a bridging ligand connects the two metal centers, facilitating electron transfer.

While specific studies detailing the electron transfer mechanisms for this compound complexes are not extensively documented in the provided context, the general principles of electron transfer in coordination compounds are applicable. dokumen.pub The nature of the ligand and the metal ions involved would dictate the preferred pathway.

Influence on Metal Ion Oxidation States

This compound can influence the oxidation state of a metal ion upon complexation. For example, it is used as a selective colorimetric reagent for the detection of iron(III) but not iron(II), indicating a stabilization of the Fe(III) oxidation state in the complex under the analytical conditions. nih.gov

In some systems, the ligand can participate in redox reactions with the metal ion. Studies on the oxidation of heterocyclic compounds, including 8-hydroxyquinoline derivatives, by cerium(IV) show the formation of intermediate complexes as the first stage of the oxidation process. researchgate.net This suggests that the ligand can be oxidized by a high-valent metal ion, leading to a change in the metal's oxidation state. The antioxidant properties of iodoquinolines, which involve chelating oxidative metal ions like Fe and Cu, also point to their role in redox processes. mdpi.com

Catalytic Applications of 5 Iodoquinoline 8 Sulfonic Acid and Its Complexes

Ligand Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. 5-Iodoquinoline-8-sulfonic acid, with its multiple coordination sites—the nitrogen atom of the quinoline (B57606) ring, the sulfonic acid group, and the potential for the iodo-substituent to participate in halogen bonding—can act as a versatile ligand for metal ions, thereby modulating their catalytic activity.

While direct catalytic applications of this compound are not extensively documented, the catalytic activity of structurally similar quinoline derivatives provides insights into its potential. For instance, the related compound 8-hydroxy-7-iodoquinoline-5-sulfonic acid (also known as Ferron) has been employed as a catalyst in organic synthesis. It has been used for the synthesis of 2,4,5-triarylimidazole derivatives. umsida.ac.idresearchgate.net In these reactions, the acidic sulfonic acid group and the quinoline nitrogen likely play a role in activating the substrates.

Complexes of quinoline sulfonic acid derivatives with metal ions are known to be catalytically active. For example, cobalt(II) complexes with 8-hydroxyquinoline-5-sulfonic acid have been shown to be effective nanocatalytic platforms for chemiluminescence reactions. rsc.org The formation of stable complexes with metal ions like copper(II) and iron(III) is a well-documented property of iodo-hydroxyquinoline sulfonic acids. smolecule.comacs.org These complexes are crucial for various analytical applications and suggest the potential for developing metal complexes of this compound for catalytic organic transformations.

The reactivity of the iodo-group in quinolines in transition-metal-catalyzed reactions, such as Suzuki-Miyaura coupling and aminocarbonylation, is well-established for various quinoline derivatives. chim.it This suggests that this compound could serve as both a ligand and a substrate in such transformations, potentially leading to the synthesis of more complex functionalized quinolines.

Table 1: Examples of Catalytic Applications of Structurally Similar Quinolines

| Catalyst/Ligand | Reaction Type | Reactants | Products | Reference |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Multicomponent reaction | Benzil, aromatic aldehydes, ammonium (B1175870) acetate | 2,4,5-Triarylimidazoles | umsida.ac.idresearchgate.net |

| Cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex | Chemiluminescence | N-(4-aminobutyl)-N-ethylisoluminol, hydrogen peroxide | Light-emitting species | rsc.org |

| Palladium complexes | Suzuki-Miyaura coupling | 2-Chloroquinolines, arylboronic acids | 2-Arylquinolines | chim.it |

The development of chiral quinoline derivatives for enantioselective catalysis is an active area of research. While there is no specific information on the use of chiral derivatives of this compound, related structures have shown promise. For instance, axially chiral phenolic derivatives of 8,8´-biquinolyl and 8-(naphth-1-yl)quinoline are being explored as platforms for developing novel chiral catalysts. researchgate.net These biaryl compounds, which share the quinoline motif, can create a chiral environment around a metal center, enabling enantioselective transformations. The insights gained from these studies could potentially be applied to design chiral variants of this compound for asymmetric catalysis.

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation and potential for reuse. This compound and its derivatives can be immobilized on solid supports to create such catalytic systems.

The immobilization of quinoline sulfonic acid derivatives onto various solid supports has been successfully demonstrated. For example, 8-hydroxyquinoline-5-sulfonic acid has been impregnated onto an anionic strong base resin, Lewatit MP 600, for the purpose of metal ion chelation. researchgate.net This approach creates a solid material with the functional properties of the quinoline derivative.

Another relevant example is the use of chitosan (B1678972) beads as carriers for 8-hydroxy-7-iodoquinoline-5-sulfonic acid. mdpi.com This encapsulation technique provides a method for the controlled release of the compound and demonstrates the feasibility of using biopolymers as supports. Furthermore, silica-based sulfonic acids have been utilized as heterogeneous catalysts in various organic reactions, highlighting the utility of supported sulfonic acid functionalities. tandfonline.com These examples strongly suggest that this compound could be similarly immobilized on supports like resins, silica, or biopolymers to generate novel heterogeneous catalysts.

Table 2: Examples of Immobilized Quinoline Derivatives

| Quinoline Derivative | Solid Support | Application | Reference |

| 8-Hydroxyquinoline-5-sulfonic acid | Anionic strong base resin (Lewatit MP 600) | Metal ion chelation | researchgate.net |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Chitosan beads | Carrier for controlled release | mdpi.com |

| Silica-based sulfonic acid | Silica | Heterogeneous catalysis | tandfonline.com |

A key advantage of heterogeneous catalysts is their potential for recovery and reuse. While specific data on the reusability and stability of immobilized this compound is not available, studies on similar systems are informative. For instance, silica-based sulfonic acid catalysts have been shown to be recoverable and reusable for multiple reaction cycles without a significant loss of catalytic activity. tandfonline.com Similarly, catalysts used for the synthesis of imidazole (B134444) derivatives have been reported to be reusable. researchgate.net

The stability of the immobilized catalyst is crucial for its practical application. The choice of the solid support and the method of immobilization play a significant role in determining the stability of the catalytic system. For instance, the covalent attachment of the quinoline derivative to the support is generally expected to provide a more stable system compared to physical adsorption or encapsulation. Further research would be needed to evaluate the long-term stability and leaching of immobilized this compound under various reaction conditions.

Advanced Spectroscopic and Diffraction Techniques for Mechanistic Elucidation and Structural Interrogation

Solid-State and Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of 5-Iodoquinoline-8-sulfonic acid derivatives in both solution and solid states. While detailed NMR data for the parent compound is not extensively published, analysis of its sulfonamide derivatives provides significant insight into the chemical environment of the quinoline (B57606) core.

In ¹H NMR spectra of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, distinct signals corresponding to the protons on the quinoline ring are observed. For instance, characteristic signals appear in the range of 7.31-9.04 ppm, which can be assigned to the aromatic protons of the 8-hydroxyquinoline (B1678124) (8-HQ) moiety. A broad singlet observed around 11.4 ppm is indicative of the hydroxyl proton, which is exchangeable with deuterium (B1214612) oxide (D₂O) researchgate.net.

¹³C NMR spectroscopy complements the proton data, with signals for the carbon atoms of the quinoline ring appearing between approximately 79 and 161 ppm researchgate.net. The chemical shifts are influenced by the electron-withdrawing effects of the iodo and sulfonyl groups, as well as the electron-donating hydroxyl group. By analyzing these chemical shifts and coupling constants, the precise connectivity and electronic structure of the molecule and its complexes can be determined.

X-ray Diffraction Analysis of Single Crystals and Polycrystalline Materials

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to this compound, commonly known as Ferron, and its various metal complexes and salts, providing unambiguous structural information.

For example, the crystal structure of a mercury(II) chloride adduct of ferron, [HgCl₂(C₉H₆INO₄)·H₂O], was determined by single-crystal X-ray diffraction. The analysis revealed a distorted square planar coordination geometry around the mercury atom researchgate.net. Similarly, the structure of a uranyl complex, [U(C₉H₄INO₄)O₂(H₂O)₃]·2H₂O, showed a seven-coordinate pentagonal bipyramidal geometry for the uranium ion researchgate.net. These studies confirm that Ferron acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the phenolic group researchgate.net. The sulfonic acid group often remains uncoordinated but plays a crucial role in the crystal packing researchgate.net.

Analysis of the crystal structures derived from X-ray diffraction data provides detailed insights into how molecules of this compound and its derivatives are arranged in the solid state. The crystal packing is often stabilized by a combination of non-covalent interactions.

A prominent interaction observed in the crystal structure of quinolinium 8-hydroxy-7-iodoquinoline-5-sulfonate is π–π stacking. In this salt, the ferron anions form stacks along the crystallographic b-axis with a minimum ring centroid separation of 3.462 Å iucr.org. Inversion-related organic ligands are frequently found stacked on top of one another in its complexes, contributing significantly to the formation of three-dimensional networks researchgate.netcnr.it. In some structures, halogen bonding, specifically I···N or I···O interactions, can also play a role in directing the supramolecular assembly nih.gov.

Hydrogen bonding is a dominant force in the supramolecular assembly of this compound crystals. The molecule's structure, featuring hydroxyl and sulfonic acid groups, allows for the formation of extensive and intricate hydrogen-bonding networks.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule and to study how their vibrations are affected by intermolecular interactions, such as metal coordination.

The FT-IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include:

O-H stretching: A broad band for the phenolic hydroxyl group.

C=N and C=C stretching: Bands associated with the quinoline ring system.

S=O and S-O stretching: Strong, characteristic bands for the sulfonate group (-SO₃H). Asymmetric and symmetric stretching vibrations of the SO₃ group are typically observed.

C-S stretching: A band indicating the bond between the quinoline ring and the sulfur atom.

When this compound acts as a ligand to form metal complexes, shifts in these vibrational frequencies are observed. For example, a shift in the C=N stretching vibration upon complexation indicates the involvement of the quinoline nitrogen atom in coordination with the metal ion nih.gov. These spectral changes provide strong evidence for the mode of ligand binding and the formation of the complex.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | ~3160 | researchgate.net |

| Quinoline Ring | C=C and C=N Stretching | 1000-1600 | researchgate.net |

| Sulfonic Acid S=O | Stretching | 1178 | rjpn.org |

Raman spectroscopy offers complementary information, particularly for symmetric vibrations and bonds involving heavier atoms. Although less commonly reported for this specific compound, FT-Raman can be a powerful tool for studying its solid-state structure and interactions nih.gov.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry can confirm the molecular formula, C₉H₆INO₄S, by providing a highly accurate mass measurement sigmaaldrich.comfda.gov.

The technique is also invaluable for structural elucidation through the analysis of fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is fragmented in a predictable way, and the resulting mass-to-charge ratios of the fragments provide a fingerprint that helps to confirm the structure. Mass spectral data for 8-Hydroxy-7-iodoquinoline-5-sulfonic acid is available in public databases such as mzCloud, which houses 238 mass spectra for the compound mzcloud.org. This data is essential for identifying the compound in complex mixtures, monitoring the progress of chemical reactions, and characterizing newly synthesized derivatives researchgate.net.

Spectrophotometric and Fluorimetric Analysis for Ligand-Metal Interactions

This compound, or Ferron, is well-known for its ability to form colored complexes with various metal ions, a property that is extensively used in spectrophotometric analysis. It serves as a selective colorimetric reagent, particularly for the determination of iron(III) iucr.orgacs.orgacs.org. The formation of a metal complex leads to significant changes in the ultraviolet-visible (UV-Vis) absorption spectrum. This interaction forms the basis for quantitative analysis, where the concentration of a metal ion can be determined by measuring the absorbance of the solution at a specific wavelength sigmaaldrich.comasianpubs.org.

Furthermore, many of the metal complexes of this compound exhibit fluorescence. While the ligand itself is generally non-fluorescent in aqueous solutions, its chelation with certain metal ions can lead to intense fluorescence emission uci.edu. A study of 78 metal species found that 42 form fluorescent chelates with 8-hydroxyquinoline-5-sulfonic acid (a close analog) uci.edu. The fluorescence properties are highly dependent on factors such as pH and the specific metal ion involved. For instance, the cadmium complex is noted for its strong fluorescence in aqueous solutions uci.edu. This phenomenon is exploited in fluorimetric analysis, a highly sensitive technique for detecting and quantifying trace amounts of metal ions nih.govnih.govosti.gov.

| Technique | Application | Observation | Reference |

|---|---|---|---|

| Spectrophotometry (UV-Vis) | Quantitative analysis of metal ions (e.g., Fe³⁺) | Formation of a colored complex with a characteristic absorption maximum. | iucr.orgsigmaaldrich.comacs.org |

| Fluorimetry | Trace metal analysis (e.g., Cd²⁺, Mg²⁺, Zn²⁺) | Formation of a fluorescent chelate upon binding to metal ions. | uci.edunih.gov |

Insufficient Data Available for a Comprehensive Analysis of this compound in Advanced Spectroscopic and Diffraction Techniques

A thorough investigation into the specific chemical compound “this compound” has revealed a significant lack of detailed, publicly available research data required to construct an in-depth scientific article based on the provided outline. While general information exists for related quinoline derivatives and their complexes with rare earth elements, specific experimental data and detailed research findings concerning the luminescent properties and optical sensor applications of this compound are not sufficiently documented in the accessible scientific literature.

The outlined sections, "5.5.1. Luminescent Properties of Rare Earth Element Complexes" and "5.5.2. Applications in Optical Sensor Development," necessitate specific spectroscopic data, such as excitation and emission wavelengths, quantum yields, and luminescence lifetimes for various rare earth complexes of this compound. Furthermore, a detailed discussion of its application in optical sensors would require information on sensor design, analyte selectivity and sensitivity, and performance metrics.

Despite extensive searches for this information, the results consistently point to research on analogous compounds, most notably 8-hydroxyquinoline-5-sulfonic acid and its halogenated derivatives. While this body of work provides a foundational understanding of the potential properties of quinoline-based ligands, it does not offer the specific, empirical data required to accurately and thoroughly address the user's request for an article focused solely on this compound.

Consequently, the creation of a scientifically robust article with detailed research findings and data tables, as per the user's instructions, is not feasible at this time due to the absence of specific primary literature on the subject.

Theoretical and Computational Investigations of 5 Iodoquinoline 8 Sulfonic Acid

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of quinoline (B57606) derivatives. By employing methods like the B3LYP exchange-correlation functional, researchers can accurately model the molecule's geometry, vibrational frequencies, and electronic characteristics. uantwerpen.be

HOMO-LUMO Analysis and Reactivity Prediction

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's stability and reactivity. arabjchem.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity, greater polarizability, and potential biological activity. nih.gov For quinoline derivatives, analysis of the HOMO-LUMO gap helps in understanding global stability and reactive properties. arabjchem.org The distribution of these orbitals can indicate regions of electrophilic and nucleophilic attraction within the molecule. ajchem-a.com For instance, in related quinoline compounds, the HOMO and LUMO are often located on the aromatic ring and associated functional groups. researchgate.net

| Parameter | Significance |

| HOMO Energy | Related to the ionization potential and the ability to donate an electron. |

| LUMO Energy | Related to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity, stability, and electrical transport properties. A smaller gap implies higher reactivity. ajchem-a.com |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. uantwerpen.be This is invaluable for predicting how the molecule will interact with other chemical species. uantwerpen.be The MEP surface identifies regions that are electron-rich (negative potential, typically colored red and yellow) and electron-poor (positive potential, colored blue). uantwerpen.benih.gov The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. uantwerpen.be For quinoline derivatives, MEP analysis has shown that negative potentials are often located over the aromatic rings and electronegative atoms like oxygen, indicating these as likely sites for electrophilic interaction. uantwerpen.benih.gov

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in solution over time. mdpi.com These simulations provide insights into processes like solubilization and interactions with solvent molecules. mdpi.com For instance, MD simulations can model how surfactant molecules self-assemble into micelles to encapsulate poorly water-soluble drugs, a process relevant for drug delivery formulations. mdpi.com By using force fields like OPLS (Optimized Potentials for Liquid Simulations), researchers can simulate the dynamic behavior of quinoline derivatives in aqueous environments, which is crucial for understanding their degradation properties through mechanisms like hydrolysis. uantwerpen.bearabjchem.org These simulations often involve placing the molecule in a box of water molecules and observing its behavior under specific temperature and pressure conditions (NPT ensemble). uantwerpen.be

In Silico Techniques for Co-crystal Interpretation

In silico techniques, which are computer-based modeling methods, are instrumental in the study of co-crystals. These methods can help interpret the vibrational spectra of co-crystals, which are crystalline structures composed of two or more different molecules. ug.edu.ghresearchgate.net For example, in a study involving a co-crystal of Sulfamethoxazole (B1682508) and 8-hydroxy-7-iodoquinoline-5-sulfonic acid, computational modeling with software like Gaussian 09 and VEDA 4 was used to analyze the experimental spectroscopic data. ug.edu.ghresearchgate.net This approach aids in understanding the non-covalent interactions that hold the co-crystal structure together. ug.edu.gh

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as FT-IR and Raman spectra. arabjchem.org The calculated vibrational frequencies are often scaled to improve agreement with experimental data. uantwerpen.be This comparison between theoretical and experimental spectra serves to validate the computational model used. uantwerpen.bearabjchem.org Time-dependent DFT (TD-DFT) is specifically used to predict electronic absorption and emission spectra (UV-Vis). nih.gov For instance, TD-DFT has been applied to study the photophysical behavior of 8-hydroxyquinoline-5-sulfonic acid, providing insights into its absorption and fluorescence properties as a function of pH. nih.gov

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers a powerful means to explore and elucidate reaction mechanisms. For example, the synthesis of quinoline derivatives can be studied to understand the underlying pathways. mdpi.com In a study on the synthesis of 8-hydroxyquinoline-5-sulfonamides, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines was investigated. mdpi.com During the analysis of the products, the hydrolysis of the sulfonyl chloride to form 8-hydroxyquinoline-5-sulfonic acid was identified through mass spectrometry. mdpi.com Furthermore, DFT calculations have been used to investigate the coordination of similar 8-hydroxyquinoline (B1678124) ligands to metal centers, which is crucial for understanding their role in inhibiting enzymes like ten-eleven translocation dioxygenase 2 (TET2). rsc.org These computational studies can reveal the energetics of different reaction pathways and the stability of intermediates and transition states.

Applications in Advanced Materials Science

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-Iodoquinoline-8-sulfonic acid and its derivatives are valuable ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to their versatile coordination capabilities. The presence of nitrogen and oxygen atoms in the quinoline (B57606) ring and the sulfonic acid group allows for the formation of stable complexes with a variety of metal ions. These resulting structures exhibit diverse dimensionalities and properties, making them suitable for various applications.

For instance, the related compound 7-iodo-8-hydroxyquinoline-5-sulfonic acid (a positional isomer) has been used to synthesize one-dimensional coordination polymers with nickel(II) and copper(II). researchgate.net In these structures, the ligand, in conjunction with 4,4'-bipyridyl, bridges metal centers to form infinite chains and sheet-like frameworks. researchgate.net The coordination involves the oxygen atoms of the sulfonate group and the deprotonated quinolinol oxygen. researchgate.net Similarly, strontium(II) and barium(II) complexes with 8-hydroxy-7-iodoquinoline-5-sulfonate have been shown to form extended frameworks through various coordination modes of the sulfonate and quinolinol groups. researchgate.net The modification of the ligand, such as altering the steric bulk of substituent groups, can be a strategy to enhance the porosity of the resulting MOFs for potential catalytic applications.

Table 1: Examples of Coordination Polymers with Iodoquinoline Sulfonic Acid Derivatives

| Metal Ion | Ligand(s) | Resulting Structure | Reference |

| Nickel(II) | 7-iodo-8-hydroxyquinoline-5-sulfonic acid, 4,4'-bipyridyl | One-dimensional infinite chain | researchgate.net |

| Copper(II) | 7-iodo-8-hydroxyquinoline-5-sulfonic acid, 4,4'-bipyridyl | One-dimensional sheet-like framework | researchgate.net |

| Strontium(II) | 8-hydroxy-7-iodoquinoline-5-sulfonate | Extended framework | researchgate.net |

| Barium(II) | 8-hydroxy-7-iodoquinoline-5-sulfonate | Extended framework | researchgate.net |

Integration into Thin Films and Coatings for Functional Materials

The unique chemical properties of iodoquinoline sulfonic acid derivatives make them suitable for integration into thin films and coatings, thereby creating functional materials. These materials can exhibit enhanced properties, such as antimicrobial and antitumor activities.

A notable example involves the incorporation of 8-hydroxyquinoline-5-sulfonic acid into electrospun poly(vinyl alcohol)/chitosan-based fibrous materials. mdpi.com These materials, and their subsequent complexes with copper(II) and iron(III) ions, have demonstrated significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans. mdpi.com Furthermore, these functionalized mats have shown cytotoxic effects against human cervical HeLa tumor cells, suggesting their potential use in applications like specialized wound dressings and local cancer treatment. mdpi.com The development of thin films containing these compounds opens possibilities for creating surfaces with specific biological or chemical functionalities.

Development of Optoelectronic and Photonic Materials

Derivatives of iodoquinoline sulfonic acid are being explored for their potential in developing optoelectronic and photonic materials. Their inherent fluorescent properties, which can be modulated through complexation with metal ions, are key to these applications.

Research has shown that rare earth element (REE) complexes with 8-hydroxyquinoline (B1678124) and its derivatives, including the iodo-substituted sulfonic acid variant, exhibit luminescent properties. researchgate.net These characteristics are valuable for creating materials with photo- and electroluminescent capabilities, which are essential for optoelectronics and photonics. researchgate.net The formation of hybrid materials, for instance by combining these organometallic phosphors with inorganic matrices like lead-borate glasses, allows for the preparation of thin films (50–100 nm) with specific luminescent behaviors. researchgate.net The ability to fine-tune the emission wavelength by modifying the ligand structure or the metal ion offers a pathway to designing novel materials for light-emitting devices and other photonic applications. researchgate.net

Sensing Materials for Specific Analytes

The ability of this compound and its isomers to form stable, often colored or fluorescent, complexes with metal ions makes them excellent candidates for the development of sensing materials for specific analytes.

These compounds are utilized in both electrochemical and optical sensing platforms due to their specific and sensitive interactions with various metal ions. smolecule.com

Electrochemical Sensor Development

In the field of electrochemical sensing, iodoquinoline sulfonic acid derivatives have shown promise. For example, 8-hydroxy-7-iodoquinoline-5-sulfonic acid is used in a method for the polarographic determination of molybdenum. metrohm.com The principle involves the formation of a complex between the molybdate (B1676688) ion and the iodoquinoline sulfonic acid, which is then adsorbed on a mercury electrode and electrochemically reduced. metrohm.com This allows for the sensitive detection of molybdenum at very low concentrations. Studies on the interactions of these compounds with copper ions have also provided insights into their electrochemical behavior, suggesting their utility in developing various sensor technologies. smolecule.com

Optical Chemical Sensor Fabrication

The fluorescent properties of iodoquinoline sulfonic acid derivatives are particularly advantageous for the fabrication of optical chemical sensors. solubilityofthings.com These sensors often rely on a "turn-on" fluorescence mechanism, where the ligand itself is weakly fluorescent but becomes strongly fluorescent upon complexation with a target analyte.

A notable application is the development of an optical fiber fluorosensor for cadmium ions. researchgate.netrsc.org In this sensor, 8-hydroxy-7-iodoquinoline-5-sulfonic acid is immobilized on a substrate. researchgate.netrsc.org The complexation of cadmium ions with the immobilized ligand leads to a significant increase in fluorescence intensity, allowing for the sensitive and selective detection of cadmium. researchgate.netrsc.org The sensor demonstrates a linear response over a specific concentration range and can be regenerated for repeated use. researchgate.net This approach highlights the potential for creating robust and reusable optical sensors for various metal ions.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Derivatives with Enhanced Properties

The core structure of 5-Iodoquinoline-8-sulfonic acid serves as a versatile scaffold for the synthesis of novel derivatives with tailored and enhanced properties. Researchers are actively exploring modifications to the quinoline (B57606) ring, the sulfonic acid group, and the iodine substituent to create compounds with improved efficacy and specificity for various applications.

One promising area of research involves the synthesis of sulfonamide derivatives. By reacting 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride with various amines, a new series of 8-hydroxyquinoline-5-sulfonamide derivatives have been created. researchgate.netresearchgate.net These derivatives have shown moderate to good antimicrobial activities against pathogenic strains, with some compounds exhibiting potency comparable to standard drugs. researchgate.netresearchgate.net The introduction of different amine moieties allows for the fine-tuning of the compound's biological activity. researchgate.netresearchgate.net

Furthermore, modifications to the quinoline ring itself are being investigated. For example, the synthesis of 6-iodo-substituted carboxy-quinolines has been achieved through a one-pot, three-component method. nih.gov This approach offers advantages such as rapid reaction times and high yields, paving the way for the creation of a diverse library of iodo-quinoline derivatives. nih.gov The antimicrobial activity of these new compounds is a key area of investigation. nih.gov

The table below summarizes some of the novel derivatives of this compound and their key features.

| Derivative Class | Starting Material | Key Modification | Potential Enhanced Properties |

| Sulfonamides | 8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride | Reaction with various amines | Antimicrobial activity researchgate.netresearchgate.net |

| Carboxy-quinolines | Iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes | Pfitzinger condensation | Antimicrobial activity nih.gov |

| Halo-quinolin-2(1H)-ones | Halo anilines | Acylation and cyclization | Versatile intermediates for further functionalization acs.org |

Integration into Supramolecular Systems and Host-Guest Chemistry

The ability of this compound and its derivatives to participate in non-covalent interactions makes them valuable components in the field of supramolecular chemistry and host-guest systems. The quinoline nitrogen, the sulfonic acid group, and the potential for halogen bonding with the iodine atom all contribute to its capacity to form well-defined, ordered structures.

Research has demonstrated the formation of supramolecular architectures through various coordination modes. For instance, the crystal structure of a hydrated quinolinium salt of 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) reveals π-π stacking interactions between the ferron anions. researchgate.net Additionally, hydrogen bonding plays a crucial role in linking cations and anions into chains and forming two-dimensional networks. researchgate.net

The interaction of these compounds with cyclodextrins, a common host molecule in supramolecular chemistry, has also been explored. acs.org The formation of inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its fluorescence. acs.org This has potential applications in the development of new analytical techniques. acs.org

The table below highlights key aspects of this compound's involvement in supramolecular chemistry.

| Supramolecular Interaction | Interacting Species | Resulting Architecture | Reference |

| π-π stacking, Hydrogen bonding | Quinolinium cations and ferron anions | Chains and 2D networks | researchgate.net |

| Host-guest inclusion | 8-Hydroxy-7-iodoquinoline-5-sulfonic acid and β-cyclodextrin | Inclusion complex with altered fluorescence | acs.org |

| Coordination bonding | Silver(I) and 8-hydroxy-7-iodoquinoline-5-sulfonate | Three-dimensional supramolecular structure | researchgate.net |

Advanced Applications in Environmental Monitoring and Remediation

The unique chemical properties of this compound and its derivatives make them promising candidates for applications in environmental monitoring and remediation. Their ability to form stable complexes with metal ions is particularly noteworthy.

This compound, also known as Ferron, is a well-established reagent for the colorimetric determination of ferric iron (Fe³⁺). acs.orgsigmaaldrich.comacs.org This application relies on the formation of a colored complex between the compound and the iron ions, allowing for their quantification using spectrophotometry. acs.org This method is valuable for assessing iron levels in various environmental samples.

Beyond iron, research has shown that derivatives of this compound can be used for the detection of other metal ions. For instance, it has been used in the complexometric determination of gallium(III). acs.org Furthermore, the ferron-timed spectroscopy method is employed to measure the degree of iron polymerization in water treatment processes, helping to categorize different iron species. dbc.wroc.pl

The potential for this compound in environmental remediation is also being explored. Biofortification of plants, such as kale and potatoes, with 8-hydroxy-7-iodo-5-quinolinesulfonic acid has been investigated as a means to increase the iodine content in food and address iodine deficiency. dntb.gov.uamdpi.commdpi.com Studies have shown that this organic form of iodine is bioavailable and well-absorbed. mdpi.com

Design of Multifunctional Materials

The versatile nature of this compound allows for its incorporation into the design of multifunctional materials with a wide range of properties and applications. These materials can exhibit a combination of optical, biological, and chemical functionalities.

One area of active research is the development of luminescent materials. The fluorescent properties of 8-hydroxyquinoline (B1678124) derivatives are well-known, and their incorporation into various matrices can lead to new materials for applications in sensing and imaging. solubilityofthings.comresearchgate.net For example, hybrid materials based on 8-hydroxyquinolate and inorganic matrices have been synthesized and shown to exhibit effective broadband luminescence. researchgate.net

Furthermore, the antimicrobial properties of this compound derivatives can be harnessed in the creation of functional materials. researchgate.net For instance, incorporating these compounds into polymers could lead to the development of antimicrobial surfaces or coatings. Research has shown that novel poly(vinyl alcohol)/chitosan-based fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid exhibit antibacterial and antifungal activities. nih.gov

The ability of this compound to chelate metal ions also opens up possibilities for creating materials with catalytic or separation capabilities.

Challenges and Opportunities in Scalable Synthesis and Industrial Applications

While the potential applications of this compound and its derivatives are vast, several challenges remain in their scalable synthesis and industrial implementation.

A key challenge lies in developing cost-effective and efficient synthetic routes for large-scale production. acs.org Traditional methods for quinoline synthesis can sometimes involve harsh reaction conditions or the use of toxic reagents. scispace.com However, recent advancements in synthetic methodologies, such as one-pot multicomponent reactions and the use of more environmentally friendly catalysts, present significant opportunities. nih.gov For example, a practical and scalable synthesis of halo quinolin-2(1H)-ones has been developed, which can serve as key intermediates. acs.org

Another challenge is the purification of the final products to meet the high-purity requirements for many applications, particularly in the pharmaceutical and electronics industries. Industrial production may involve continuous flow processes and require robust purification techniques like recrystallization or chromatography to achieve the desired purity.

Conclusion

Summary of Key Research Findings and Contributions

The current body of public-domain research on 5-Iodoquinoline-8-sulfonic acid is primarily centered on its fundamental identification and basic characterization. Key information, largely available through chemical supplier databases, has established its molecular formula as C₉H₆INO₃S and a molecular weight of approximately 335.12 g/mol . bldpharm.combldpharm.com The availability of spectroscopic data such as NMR, HPLC, LC-MS, and UPLC has been indicated by some suppliers, which is a crucial contribution for its unambiguous identification in any future research endeavors. bldpharm.combldpharm.com While detailed experimental procedures and findings from these analyses are not widely published, their existence provides a foundational dataset for researchers. The compound is categorized under heterocyclic building blocks, specifically quinolines, iodides, and sulfonic acids, which points to its potential utility in synthetic chemistry as a precursor or intermediate. bldpharm.com

Remaining Research Gaps and Unexplored Avenues

Despite its availability, this compound remains a largely under-investigated molecule, with significant gaps in the scientific literature. A stark contrast exists when compared to its isomer, 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (Ferron), which has been the subject of numerous studies.

Key research gaps for this compound include:

Detailed Synthesis and Optimization: While the compound is commercially available, detailed and optimized laboratory synthesis procedures are not readily found in peer-reviewed literature. The exploration of various synthetic routes could lead to more efficient and scalable production methods.

Comprehensive Spectroscopic and Crystallographic Analysis: Although spectroscopic data is mentioned by suppliers, in-depth analysis and interpretation of its NMR, IR, and mass spectra are not publicly available. Furthermore, single-crystal X-ray diffraction studies would provide invaluable information about its solid-state structure and intermolecular interactions.

Reactivity and Chemical Transformations: There is a significant lack of information regarding the chemical reactivity of this compound. Systematic studies on its reactions, including those involving the sulfonic acid group, the iodine atom, and the quinoline (B57606) ring, are needed to understand its chemical behavior and potential for derivatization.

Exploration of Applications: The potential applications of this compound are largely unexplored. Based on the functionalities present in the molecule, it could be investigated for roles in:

Analytical Chemistry: As a reagent or standard, although no specific applications have been documented.

Organic Synthesis: As a building block for more complex molecules.

Medicinal Chemistry: While some quinoline derivatives show biological activity, the medicinal potential of this specific compound remains to be investigated. chemenu.com

Materials Science: The sulfonic acid group could impart interesting properties for the development of new materials, but this area is completely unexplored.

Broader Impact and Future Outlook for this compound Research

The future of research on this compound is contingent on addressing the aforementioned knowledge gaps. The compound represents an opportunity for foundational chemical research. A thorough investigation into its synthesis, properties, and reactivity could unveil novel chemical transformations and applications.

The broader impact of future research could extend to several fields. In synthetic chemistry , it could become a valuable building block for the creation of novel compounds with tailored properties. In medicinal chemistry , should any biological activity be discovered, it could serve as a lead compound for drug discovery programs. In materials science , its unique combination of a rigid heterocyclic core and a polar sulfonic acid group might be exploited in the design of functional polymers, metal-organic frameworks, or other advanced materials.

For the scientific community to unlock the potential of this compound, a concerted effort is required to move beyond its current status as a mere catalog entry. The publication of detailed experimental data and the exploration of its chemical space are essential first steps. The significant body of research on its isomer, Ferron, could serve as an initial guide for investigating potential areas of interest, while also emphasizing the need to delineate the unique properties of the 5-iodo-8-sulfonic acid isomer. The path forward for this compound research is one of fundamental discovery, with the potential for significant contributions to various scientific disciplines.

Q & A

Q. How can interdisciplinary teams mitigate bias in interpreting contradictory data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.